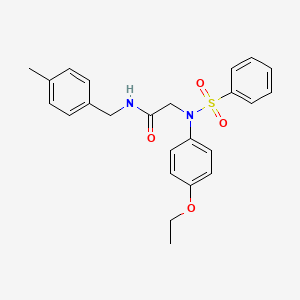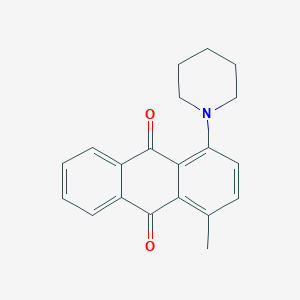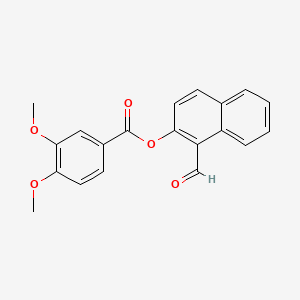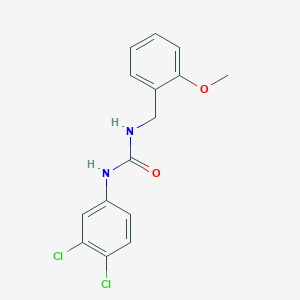
N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 499.66 g/mol. In
作用機序
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, this compound has been shown to inhibit the production of inflammatory cytokines, which are molecules that are involved in the immune response. This compound has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign substances in the body.
実験室実験の利点と制限
One advantage of using N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potent antitumor and antibacterial activity, which makes it a potential candidate for the development of new drugs. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective drugs. In addition, further research is needed to explore the potential applications of this compound in other fields, such as diagnostics and imaging studies.
合成法
The synthesis of N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions that require the use of various reagents and solvents. The most common method for synthesizing this compound is through the reaction of 4-ethoxyaniline, 4-methylbenzylamine, and phenylsulfonyl chloride in the presence of triethylamine. The resulting product is then treated with glycine ethyl ester hydrochloride to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics. This compound has also been investigated for its potential use as a diagnostic tool in imaging studies.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-30-22-15-13-21(14-16-22)26(31(28,29)23-7-5-4-6-8-23)18-24(27)25-17-20-11-9-19(2)10-12-20/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKBRIHCTDANIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5006901.png)

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)acrylamide](/img/structure/B5006920.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5006935.png)

![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B5006957.png)

![2-(4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1-piperazinyl)ethanol](/img/structure/B5006971.png)
![1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B5006976.png)

![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)
![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)